Coumarin 102

Overview

Description

Antioxidant Activity of Coumarin Derivatives

New coumarin derivatives have been synthesized and their antioxidant activities were evaluated using various methods, comparing them to ascorbic acid. The synthesis involved a series of reactions starting from 4-hydroxycoumarin and proceeding through several intermediates, with the final compounds showing promising antioxidant properties .

Synthesis of Benzylpyrazolyl Coumarin Derivatives

A green synthetic approach was used to create a library of benzylpyrazolyl coumarin derivatives. This one-pot, four-component reaction was facilitated by water and glacial acetic acid, yielding products with potential biological significance. The crystal structure of these compounds revealed strong intramolecular hydrogen bonds and other intermolecular interactions .

π-Expanded Coumarins

A novel class of π-expanded coumarins was synthesized through a one-pot reaction involving Suzuki coupling and visible light-driven electrocyclization. These compounds exhibit unique optical properties, such as large Stokes-shifts and high fluorescence quantum yields, which can be tuned by modifying the functional groups .

Transition-Metal-Catalyzed Synthesis of Coumarins

Recent advances in the synthesis of coumarins have been highlighted, with a focus on transition-metal-catalyzed methodologies. These methods offer mild reaction conditions and have been instrumental in producing a variety of coumarin scaffolds found in biologically active compounds .

Novel Synthesis and Structural Analysis of Functionalized 4-Hydroxy Coumarins

A new short-step synthesis of functionalized coumarins has been developed, starting from an activated precursor. The structure of one such coumarin was confirmed by X-ray diffraction and compared with DFT calculations, providing insights into the molecular geometry .

Antifungal Activities and Quantum Chemical Studies of New Coumarins

Newly synthesized coumarins were tested for their antifungal activities and showed significant results. DFT calculations were performed to understand the molecular orbitals and spatial characteristics of these compounds .

Quantum Chemical Studies Complementing Coumarin Synthesis

The synthesis of new coumarins was complemented by quantum chemical studies using DFT calculations. These studies provided a detailed description of the molecular orbitals, aiding in the understanding of the compounds' properties .

Synthesis and Properties of Coumarin/Phenanthridine-Fused Heterocycles

Coumarin and phenanthridine-fused heterocycles were synthesized, exhibiting photochemical and thermochromic properties. These compounds change color in response to UV light or temperature, introducing a new class of light- and heat-sensitive materials .

Coumarin as a Versatile Scaffold for Bioactive Compounds

Coumarin is a versatile scaffold used in a variety of bioactive compounds. This review discusses the synthetic pathways and biological pathways of biosynthesis and metabolic transformations of coumarin derivatives, focusing on their role in neurodegenerative diseases .

V-shaped Bis-coumarins: Synthesis and Optical Properties

A new synthesis method for V-shaped bis-coumarins was developed, leading to compounds with strong absorption in the visible spectrum and displaying greenish-yellow fluorescence. The optical properties of these compounds can be modulated by structural changes and solvent effects .

Scientific Research Applications

Stimulated Emission Depletion (STED) Microscopy

Coumarin 102 has been effectively used in stimulated emission depletion (STED) microscopy. This technique, which involves continuous-wave lasers, benefits from the use of this compound due to its depletable properties. The dye's depletion efficiency was studied, considering the impact of excitation and depletion beam intensities and dye concentrations. It was observed that this compound showed the highest depletion with specific solution concentrations and beam intensities, providing valuable insights for its application in advanced microscopy techniques (Qin et al., 2018).

Biological Activities and Applications

Coumarin, including this compound, is recognized for its wide range of biological activities. Its interactions with various enzymes and receptors in living organisms make it a subject of significant interest. Coumarin's versatility extends beyond medicinal chemistry, finding uses in agrochemical, cosmetic, and fragrance industries. This broad spectrum of applications stems from its natural presence in numerous plants and its synthetic accessibility (Annunziata et al., 2020).

Binding with Human Serum Albumin

Research into the binding of synthesized coumarin derivatives, including this compound, with human serum albumin (HSA) has been conducted. This study used techniques like fluorescence spectroscopy and molecular docking to understand the interaction between coumarin derivatives and HSA. It provided insights into the development of new coumarin-based therapeutic agents for various diseases, highlighting the pharmacological importance of coumarin compounds (Garg et al., 2013).

Anti-inflammatory Properties

Coumarin compounds, including this compound, have been studied for their anti-inflammatory properties. Most studies used in vitro assays to investigate their potential effects. The findings suggest that coumarins can exert anti-inflammatory and antioxidant activities by inhibiting various inflammatory pathways and increasing certain activation processes. These properties position coumarins as promising candidates for new anti-inflammatory therapeutic drugs (Mello & Fröde, 2018).

Mechanism of Action

Target of Action

Coumarin 102, like other coumarin derivatives, has been found to have a promising role in the development of novel anticancer drugs . The primary targets of this compound are likely to be cancer cells, where it may interact with various cellular components to exert its anticancer effects.

Mode of Action

Coumarin compounds are known to inhibit the synthesis of vitamin k, a key component in blood clotting . This suggests that this compound may interact with its targets, possibly through a similar mechanism, leading to changes in cellular function.

Biochemical Pathways

This compound, like other coumarins, is likely to affect several biochemical pathways. For instance, it may interfere with the coagulation process by decreasing the biological availability of vitamin K . Additionally, coumarin is metabolized by the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes, leading to hydroxylation .

Pharmacokinetics

It’s known that coumarin is metabolized by the cytochrome p450 enzyme system in the liver, leading to hydroxylation . The hydroxylated metabolite then undergoes phase II conjugation reactions. The addition of a glucuronic acid molecule to the hydroxylated metabolite forms a more water-soluble compound, which is readily excreted from the body in urine .

Result of Action

Given its potential role as an anticancer agent , it may induce cell death or inhibit cell proliferation in cancer cells. More research is needed to fully understand the specific effects of this compound at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its fluorescence properties can be used in biochemical, environmental protection, and disease prevention applications . These properties may be affected by factors such as pH, temperature, and the presence of other molecules

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Coumarin 102, like other coumarins, plays a key role in biochemical reactions. It is particularly noted for its role as a fluorophore, used in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Cellular Effects

This compound has been found to have various effects on cells. For instance, it has been reported to have anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are still being explored and understood.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that it exhibits interesting photophysical properties depending on the fused coumarin ring systems . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to interact with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

properties

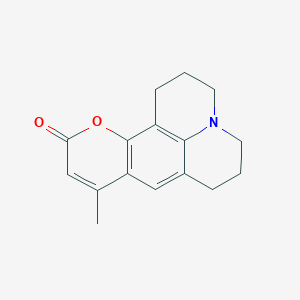

IUPAC Name |

6-methyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-10-8-14(18)19-16-12-5-3-7-17-6-2-4-11(15(12)17)9-13(10)16/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXMPURWMSJENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068293 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Coumarin 102 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

41267-76-9 | |

| Record name | 2,3,6,7-Tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41267-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041267769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 480 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M1GI783QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Coumarin 102?

A1: this compound has the molecular formula C18H18N2O2 and a molecular weight of 294.34 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits strong absorbance in the UV-Vis region, with its absorption maximum influenced by solvent polarity. [] Its fluorescence emission is also sensitive to solvent polarity and hydrogen bonding interactions. [] The spectral shifts associated with these interactions provide valuable insights into its solvation dynamics and excited-state behavior. [, ]

Q3: How does this compound behave in different solvent environments?

A3: this compound exhibits solvatochromism, meaning its absorption and emission spectra shift depending on the solvent polarity. [, ] For instance, its absorption maximum redshifts (shifts to longer wavelengths) in more polar solvents. This sensitivity makes it a useful probe for studying solvation dynamics and local polarity in various media, including ionic liquids like [BMIM][BF4]. []

Q4: Does this compound form hydrogen bonds with solvents?

A4: Yes, this compound can form hydrogen bonds with protic solvents. Theoretical calculations and experimental observations suggest that its carbonyl oxygen atom acts as a hydrogen bond acceptor. [, , ] The strength of these hydrogen bonds can influence its photophysical properties, particularly fluorescence emission. [, , ]

Q5: How does aggregation affect the fluorescence of this compound?

A6: In solid PMMA matrices, this compound exhibits concentration quenching, where its fluorescence intensity decreases with increasing concentration. [] This quenching effect is attributed to intermolecular interactions between this compound molecules, highlighting the importance of controlling its concentration for optimal fluorescence output.

Q6: Can this compound be used to detect specific ions?

A7: While not directly a sensor for specific ions, this compound's encapsulation within Cu(II) ion-sensitive polymeric micelles showcases a potential application in controlled release systems. The micelles, formed by the phenylthiosemicarbazone-based block copolymer p(DMA-b-PVHC), swell upon binding Cu(II) ions, triggering the release of encapsulated this compound. []

Q7: How is this compound used in the study of photoinduced electron transfer (PET)?

A8: this compound serves as a model acceptor molecule in studies investigating PET processes. [, , ] Its fluorescence is quenched upon electron transfer from a donor molecule, allowing researchers to study the kinetics and influencing factors of PET. Studies using this compound have revealed the crucial role of hydrogen bonding in modulating PET efficiency. [, , ]

Q8: How is computational chemistry used to study this compound?

A9: Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have provided valuable insights into the electronic structure, spectroscopic properties, and excited-state behavior of this compound. [, , , , , ] These methods help interpret experimental observations and provide a deeper understanding of its photophysical properties and interactions with its environment.

Q9: What do molecular dynamics (MD) simulations reveal about this compound?

A10: MD simulations, particularly when combined with TDSS calculations, contribute significantly to understanding the dynamic behavior of this compound in various environments. [, ] These simulations help unravel the interplay between the probe's charge distribution and the surrounding medium, elucidating the complexities of solvation dynamics and intermolecular interactions.

Q10: What are potential future directions for research on this compound?

A10: Future research could explore:

- Further development of this compound derivatives with improved photostability and emission depletion efficiency for enhanced performance in STED microscopy [].

- Investigating its potential in developing novel drug delivery systems based on stimuli-responsive polymers and exploring its interactions with biological systems [, ].

- Combining experimental and computational approaches to achieve a more comprehensive understanding of its excited-state dynamics, particularly in complex environments relevant to biological systems [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)